molecular formula C6H5ClN2O2 B1295001 3-Chloro-2-nitroaniline CAS No. 59483-54-4

3-Chloro-2-nitroaniline

Cat. No.: B1295001
CAS No.: 59483-54-4
M. Wt: 172.57 g/mol
InChI Key: YADOEPHJIBKBCN-UHFFFAOYSA-N
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Description

3-Chloro-2-nitroaniline is an organic compound with the molecular formula C6H5ClN2O2. It is a derivative of aniline, where the amino group is substituted with a nitro group and a chlorine atom. This compound is a yellow crystalline solid and is primarily used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals .

Biochemical Analysis

Biochemical Properties

3-Chloro-2-nitroaniline plays a significant role in biochemical reactions due to its nitro and chloro substituents. It interacts with various enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor for certain enzymes involved in metabolic pathways. The nitro group in this compound can undergo reduction reactions, leading to the formation of reactive intermediates that can bind to proteins and enzymes, altering their function .

Cellular Effects

This compound affects various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways. Additionally, this compound can affect the expression of genes involved in detoxification processes, such as those encoding for cytochrome P450 enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes and inhibit their activity, particularly those involved in oxidative phosphorylation and electron transport chains. The nitro group can be reduced to form reactive intermediates that can covalently modify proteins, leading to changes in their structure and function. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent oxidative stress and alterations in metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, but at higher doses, it can induce toxicity. High doses of this compound have been associated with adverse effects such as liver and kidney damage, as well as hematological changes. The compound’s toxicity is dose-dependent, with a threshold above which significant adverse effects are observed .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as nitroreductases, which reduce the nitro group to an amino group. This reduction can lead to the formation of reactive intermediates that can further participate in conjugation reactions, such as glucuronidation or sulfation. These metabolic transformations can affect the compound’s bioavailability and toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and be distributed to different cellular compartments. The compound’s distribution is influenced by its lipophilicity and the presence of specific transporters .

Subcellular Localization

This compound can localize to specific subcellular compartments, such as the mitochondria and endoplasmic reticulum. Its localization can affect its activity and function, as it can interact with organelle-specific proteins and enzymes. Post-translational modifications, such as phosphorylation or ubiquitination, can also influence the compound’s targeting and localization within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-2-nitroaniline can be synthesized through various methods. One common method involves the nitration of 3-chloroaniline with a mixture of nitric acid and acetic anhydride. The intermediate product is then hydrolyzed using sodium hydroxide solution to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced by the nitration of 3-chloroaniline in the presence of a nitrating agent such as nitrogen dioxide. This method is preferred due to its efficiency and reduced environmental impact compared to traditional nitric acid-sulfuric acid mixtures .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chloro-2-nitroaniline has several applications in scientific research:

Comparison with Similar Compounds

Comparison: 3-Chloro-2-nitroaniline is unique due to the specific positioning of the chlorine and nitro groups on the benzene ring, which influences its reactivity and applications. Compared to its isomers, it has distinct chemical properties and reactivity patterns, making it suitable for specific synthetic and industrial applications .

Properties

IUPAC Name

3-chloro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADOEPHJIBKBCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80208183
Record name 3-Chloro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80208183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59483-54-4
Record name 3-Chloro-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59483-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-nitroaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059483544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80208183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-2-nitroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.148
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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